

An In-Depth Technical Guide to 2-Bromothiophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromothiophenol**, a key intermediate in organic synthesis. This document details its fundamental chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of pharmaceuticals and other advanced materials.

Core Chemical and Physical Data

2-Bromothiophenol, also known as 2-bromobenzenethiol, is an organosulfur compound with a distinct chemical profile that makes it a versatile reagent. Its key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ BrS	[1][2]
Molecular Weight	189.07 g/mol	[1][2]
CAS Number	6320-02-1	[1]
Appearance	Clear yellow liquid	[3]
Boiling Point	128-130 °C at 25 mmHg	[3]
Density	1.573 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.635	[3]

Synthesis of 2-Bromothiophenol: An Experimental Protocol

The synthesis of **2-Bromothiophenol** is commonly achieved through a multi-step process starting from 2-bromoaniline. This procedure involves the formation of a diazonium salt, followed by a reaction with a sulfur-containing nucleophile and subsequent hydrolysis.

Experimental Protocol: Synthesis via Diazotization of 2-Bromoaniline

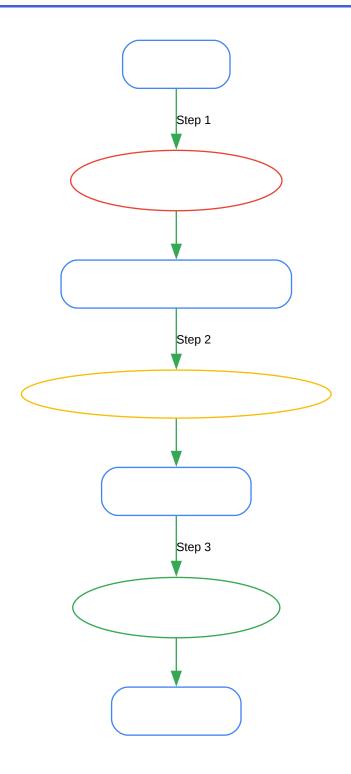
This protocol is based on established methods for the conversion of anilines to thiophenols.

Step 1: Diazotization of 2-Bromoaniline

- In a well-ventilated fume hood, a solution of 2-bromoaniline is prepared in an aqueous acidic medium, typically hydrochloric acid.
- The solution is cooled to 0-5 °C in an ice bath.
- A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the 2-bromoaniline solution while maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper). This reaction forms the 2-bromobenzenediazonium chloride intermediate.

Step 2: Reaction with Potassium Ethyl Xanthate

- In a separate flask, a solution of potassium ethyl xanthate is prepared in water.
- The freshly prepared, cold 2-bromobenzenediazonium chloride solution is slowly added to the potassium ethyl xanthate solution. Vigorous stirring is maintained throughout the addition.
- The reaction mixture is allowed to stir for several hours at a controlled temperature, which
 may be gradually increased to facilitate the reaction.


Step 3: Hydrolysis and Isolation

- The reaction mixture is then heated, often with the addition of a base such as potassium hydroxide in ethanol, to hydrolyze the xanthate intermediate.
- The reaction is heated under reflux for a specified period to ensure complete hydrolysis.
- After cooling, the reaction mixture is acidified, and the product, 2-Bromothiophenol, is extracted using an organic solvent (e.g., diethyl ether or dichloromethane).
- The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
- Purification is typically achieved by vacuum distillation to obtain pure **2-Bromothiophenol**.

Logical Workflow and Signaling Pathways

The synthesis of **2-Bromothiophenol** from 2-bromoaniline can be visualized as a sequential process. The following diagram illustrates the key transformations in this synthetic pathway.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-BROMOTHIOPHENOL synthesis chemicalbook [chemicalbook.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Bromothiophenol: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030966#2-bromothiophenol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com